1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine
CAS No.: 1183346-41-9
Cat. No.: VC3421358
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183346-41-9 |
|---|---|
| Molecular Formula | C10H12N4 |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 1-(2-pyridin-4-ylethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H12N4/c11-10-4-8-14(13-10)7-3-9-1-5-12-6-2-9/h1-2,4-6,8H,3,7H2,(H2,11,13) |
| Standard InChI Key | BJUWOZIYMXKHLN-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1CCN2C=CC(=N2)N |
| Canonical SMILES | C1=CN=CC=C1CCN2C=CC(=N2)N |
Introduction
1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazolamines, which are derivatives of pyrazole. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The compound incorporates a pyridin-4-yl group attached to an ethyl chain, which is further linked to the pyrazole ring. This structure suggests potential applications in pharmaceuticals due to its heterocyclic nature, which is common in many biologically active compounds.
Synthesis and Characterization
The synthesis of pyrazolamine derivatives often involves condensation reactions or nucleophilic substitutions. For compounds like 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine, synthesis might involve reacting a pyrazole derivative with a pyridin-4-yl ethyl halide or its equivalent. Characterization typically involves spectroscopic methods such as NMR and mass spectrometry.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume